molecular formula C24H36Cl2N2O3 B2980463 1-(4-Benzylpiperazin-1-yl)-3-(2-(4-ethylphenoxy)ethoxy)propan-2-ol dihydrochloride CAS No. 1216648-34-8

1-(4-Benzylpiperazin-1-yl)-3-(2-(4-ethylphenoxy)ethoxy)propan-2-ol dihydrochloride

Cat. No.: B2980463
CAS No.: 1216648-34-8
M. Wt: 471.46
InChI Key: CWHNNNXUJRVGAK-UHFFFAOYSA-N
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Description

1-(4-Benzylpiperazin-1-yl)-3-(2-(4-ethylphenoxy)ethoxy)propan-2-ol dihydrochloride is a synthetic organic compound featuring a propan-2-ol backbone substituted with a benzylpiperazine moiety and a phenoxy-ethoxy group bearing a 4-ethyl substituent. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies. While the provided evidence lacks explicit synthesis protocols for this compound, its structural analogs (e.g., ) suggest that its preparation likely involves nucleophilic substitution or coupling reactions to attach the benzylpiperazine and phenoxy-ethoxy groups to the central propan-2-ol scaffold .

The benzylpiperazine group is a common pharmacophore in central nervous system (CNS) agents, while the ethylphenoxy-ethoxy chain may modulate lipophilicity and receptor binding.

Properties

IUPAC Name

1-(4-benzylpiperazin-1-yl)-3-[2-(4-ethylphenoxy)ethoxy]propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N2O3.2ClH/c1-2-21-8-10-24(11-9-21)29-17-16-28-20-23(27)19-26-14-12-25(13-15-26)18-22-6-4-3-5-7-22;;/h3-11,23,27H,2,12-20H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWHNNNXUJRVGAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCOCC(CN2CCN(CC2)CC3=CC=CC=C3)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Benzylpiperazin-1-yl)-3-(2-(4-ethylphenoxy)ethoxy)propan-2-ol dihydrochloride typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane.

    Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Ether Formation: The ethylphenoxy group is introduced via an etherification reaction, where 4-ethylphenol reacts with an appropriate epoxide or halide.

    Final Coupling: The intermediate compounds are coupled under specific conditions to form the final product, which is then converted to its dihydrochloride salt form.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-Benzylpiperazin-1-yl)-3-(2-(4-ethylphenoxy)ethoxy)propan-2-ol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could involve hydrogenation using catalysts such as palladium on carbon.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzyl and ethylphenoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(4-Benzylpiperazin-1-yl)-3-(2-(4-ethylphenoxy)ethoxy)propan-2-ol dihydrochloride is a synthetic organic compound with a complex molecular structure featuring a piperazine moiety, an ethoxy group, and a benzyl substituent. The propanol backbone of this compound enhances its solubility and potential for biological activity. The dihydrochloride form indicates that the compound is a salt, which increases its stability and solubility in aqueous solutions.

Potential Applications
The primary focus of research on this compound is its potential pharmacological effects. Compounds with similar structures have shown activity as serotonin receptor modulators, suggesting applications in treating mood disorders. They have also demonstrated potential as antidepressants and antipsychotic agents due to their interaction with dopaminergic systems. Biological assays are used to assess these activities, measuring dose-response relationships to determine efficacy and safety profiles.

Structural Features and Comparative Analysis
The structural features of this compound and related compounds lead to comparative analyses based on their biological activities.

Compound NameStructural FeaturesBiological Activity
1-(4-Chlorobenzyl)piperazineChlorobenzene substituentAntidepressant
1-(4-Methylbenzyl)piperazineMethyl group on benzeneAntipsychotic
1-Boc-piperazineProtected piperazine ringDrug development intermediate

The uniqueness of this compound lies in its specific combination of functional groups, potentially enhancing selectivity towards certain receptors and minimizing side effects commonly associated with similar compounds, which could lead to improved therapeutic profiles in clinical applications.

Synthesis
this compound can be synthesized through multi-step processes that allow for the introduction of various functional groups, which can then be modified to enhance biological activity.

Mechanism of Action

The mechanism of action for 1-(4-Benzylpiperazin-1-yl)-3-(2-(4-ethylphenoxy)ethoxy)propan-2-ol dihydrochloride would depend on its specific biological target. Generally, such compounds may interact with receptors or enzymes, modulating their activity through binding interactions. The molecular targets could include neurotransmitter receptors, ion channels, or enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with several piperazine- and propanol-derived molecules. Key analogs and their distinguishing features are summarized below:

Table 1: Structural and Molecular Comparison

Compound Name (CAS) Molecular Weight Substituents on Piperazine Phenoxy-Ethoxy Group Key Differences
Target Compound (Not specified in evidence) ~475.4* 4-Benzyl 2-(4-Ethylphenoxy)ethoxy Reference compound for comparison
1-(4-Benzylpiperazin-1-yl)-3-(2-methoxyphenoxy)propan-2-ol dihydrochloride (54414-74-3) 429.4 4-Benzyl 2-Methoxyphenoxy Methoxy substituent instead of ethyl; lower molecular weight
1-(2-(4-Ethylphenoxy)ethoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride (1327646-95-6) 475.4 4-(4-Fluorophenyl) 2-(4-Ethylphenoxy)ethoxy Fluorophenyl-piperazine vs. benzylpiperazine
1-(4-(2-Fluorophenyl)piperazin-1-yl)-3-(2-(2-isopropylphenoxy)ethoxy)propan-2-ol dihydrochloride (1215693-72-3) 489.4 4-(2-Fluorophenyl) 2-(2-Isopropylphenoxy)ethoxy Bulky isopropyl group; fluorophenyl-piperazine
CHJ04091–CHJ04097 (Sphk1 inhibitors) ~500–550 (estimated) Varied (e.g., diethylaminoethoxy) Halogenated phenoxy Distinct pharmacological target (Sphk1 inhibition); halogen substituents

*Molecular weight estimated based on structural analogy to .

Key Observations:

Piperazine Substitutions: The target compound’s 4-benzylpiperazine group contrasts with fluorophenyl or benzhydryl substituents in analogs . Benzyl groups may enhance CNS penetration, whereas fluorophenyl groups could alter receptor affinity or metabolic stability. highlights compounds with diethylaminoethoxy or imidazole substituents, which may improve solubility or target engagement .

Phenoxy-Ethoxy Modifications: The 4-ethylphenoxy group in the target compound differs from methoxy () or isopropyl () substituents. Halogenated phenoxy groups in (e.g., bromo, chloro) are associated with enhanced inhibitory activity against Sphk1, suggesting substituent-dependent efficacy .

Biological Implications :

  • While the target compound’s activity is unspecified, analogs in –10 share structural motifs with antipsychotics or adrenergic agents. For example, fluorophenyl-piperazine derivatives are common in serotonin receptor modulators .
  • The absence of halogen atoms in the target compound may reduce toxicity risks compared to halogen-containing analogs like CHJ04092–CHJ04094 .

Biological Activity

1-(4-Benzylpiperazin-1-yl)-3-(2-(4-ethylphenoxy)ethoxy)propan-2-ol dihydrochloride is a synthetic organic compound notable for its complex molecular structure, which includes a piperazine moiety and an ethoxy group. This compound exists as a dihydrochloride salt, enhancing its stability and solubility in aqueous solutions. Its potential biological activities are primarily associated with interactions in pharmacological applications.

Pharmacological Potential

The biological activity of this compound has been investigated for various pharmacological effects, particularly in the context of:

  • Serotonin Receptor Modulation : The piperazine ring structure is commonly linked to compounds that interact with serotonin receptors, suggesting potential applications in treating mood disorders.
  • Antidepressant Properties : Given its structural similarities to known antidepressants, it may exhibit mood-enhancing effects.
  • Antipsychotic Activity : Potential interactions with dopaminergic systems imply possible antipsychotic effects.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructural FeaturesBiological Activity
1-(4-Chlorobenzyl)piperazineChlorobenzene substituentAntidepressant
1-(4-Methylbenzyl)piperazineMethyl group on benzeneAntipsychotic
1-Boc-piperazineProtected piperazine ringDrug development intermediate

This compound's unique combination of functional groups may enhance selectivity towards specific receptors while minimizing side effects commonly associated with similar compounds.

Research suggests that the mechanism of action involves modulation of neurotransmitter systems, particularly serotonin and dopamine pathways. Understanding these interactions is crucial for elucidating the therapeutic potential and safety profiles of the compound.

Antitumor Activity

A related study explored a series of substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amines, demonstrating significant antitumor activity. Notably, one compound exhibited an IC50 value of 0.029–0.147 μM against multiple cancer cell lines and was shown to arrest the cell cycle at the G2/M phase, indicating potential for further development as an anticancer agent .

Synthesis and Characterization

The synthesis of this compound involves multi-step processes that allow for the introduction of various functional groups. These modifications can enhance biological activity and specificity towards desired targets. The structural characterization often employs techniques such as X-ray crystallography to confirm molecular geometry and bonding characteristics .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-benzylpiperazin-1-yl)-3-(2-(4-ethylphenoxy)ethoxy)propan-2-ol dihydrochloride, and what are the critical intermediates?

  • Methodology : The synthesis typically involves multi-step reactions, starting with nucleophilic substitution or coupling reactions. For example, analogous piperazine derivatives are synthesized via aminomethylation of ketones using benzylpiperazine intermediates under reflux conditions with catalysts like triethylamine . Key intermediates may include 4-ethylphenoxy ethoxy propanol derivatives, which are then functionalized with benzylpiperazine groups. Final dihydrochloride salt formation is achieved by treating the free base with hydrochloric acid .

Q. How can the purity and structural integrity of this compound be validated using spectroscopic methods?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR can confirm the presence of benzylpiperazine, ethoxyphenoxy, and propanol moieties by analyzing chemical shifts and coupling patterns.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS can verify molecular weight and detect impurities.
  • Elemental Analysis : Confirms stoichiometric ratios of C, H, N, and Cl in the dihydrochloride form .

Q. What are the solubility and stability profiles of this compound under various experimental conditions?

  • Methodology :

  • Solubility : Test in polar (water, DMSO) and non-polar solvents (DCM, ether) using gravimetric or UV-Vis quantification.
  • Stability : Accelerated stability studies under varying pH (1–10), temperatures (4°C to 40°C), and light exposure. Monitor degradation via HPLC .

Advanced Research Questions

Q. How can researchers design experiments to investigate the structure-activity relationship (SAR) of this compound for receptor binding?

  • Methodology :

  • Radioligand Binding Assays : Use 3^3H-labeled analogs to quantify affinity for target receptors (e.g., serotonin or adrenergic receptors).
  • Molecular Docking : Pair computational modeling (e.g., AutoDock) with mutagenesis studies to identify critical binding residues .
  • Pharmacophore Modification : Synthesize derivatives with altered benzyl or ethoxyphenoxy groups to assess functional group contributions .

Q. What strategies are recommended for analyzing metabolic pathways and degradation products of this compound?

  • Methodology :

  • In Vitro Metabolism : Incubate with liver microsomes or hepatocytes, followed by LC-MS/MS to identify phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites.
  • Isotope Tracing : Use 14^{14}C-labeled compounds to track metabolic fate in animal models .

Q. How can impurities arising during synthesis be systematically identified and quantified?

  • Methodology :

  • HPLC-MS/MS : Use reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to separate impurities. MS/MS fragmentation patterns help identify structural analogs (e.g., dealkylated or oxidized byproducts) .
  • Pharmacopeial Standards : Compare retention times and spectral data against reference impurities listed in pharmacopeial guidelines (e.g., EP or USP) .

Q. What experimental designs are optimal for evaluating the compound’s in vitro pharmacological activity while minimizing bias?

  • Methodology :

  • Blinded, Randomized Studies : Use multi-well plate setups with randomized compound concentrations and controls (e.g., vehicle and positive/negative controls).
  • Dose-Response Curves : Employ nonlinear regression models (e.g., Hill equation) to calculate EC50_{50} or IC50_{50} values.
  • Replication : Include ≥3 biological replicates and statistical validation (e.g., ANOVA with post-hoc tests) .

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